

Comparative Analysis of Benzamide-Based Kinase Inhibitor Cross-Reactivity

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Compound of Interest

Compound Name:	4-amino-N-(3,5-dimethylphenyl)benzamide
Cat. No.:	B183837

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of benzamide-based kinase inhibitors. Due to the limited publicly available data on the specific compound "**4-amino-N-(3,5-dimethylphenyl)benzamide**," this guide utilizes data from structurally related and well-characterized compounds to illustrate the principles of kinase inhibitor selectivity and off-target effects. The primary focus is on CHMFL-ABL-053, a potent inhibitor with a benzamide core, which serves as a pertinent example for understanding the cross-reactivity of this class of compounds. A secondary comparator, CHMFL-074, is included to provide additional context on selectivity within this chemical family.

Executive Summary

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a vital class of therapeutics. However, a significant challenge in their development is ensuring selectivity, as off-target effects can lead to toxicity and unforeseen biological consequences. This guide examines the cross-reactivity of benzamide-based kinase inhibitors, presenting quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of the potential downstream consequences of off-target inhibition.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of two benzamide-based compounds, CHMFL-ABL-053 and CHMFL-074, against their primary target and key off-targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Primary Target	Primary Target IC50 (nM)	Off-Target Kinase	Off-Target IC50 (nM)	Reference
CHMFL-ABL-053	BCR-ABL	70	SRC	90	[1] [2]
p38 α	62	[1] [2]			
CHMFL-074	BCR-ABL	24	PDGFR α	71	[3] [4]
PDGFR β	88	[3] [4]			

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

The determination of kinase inhibition profiles is critical for characterizing the selectivity of a compound. Below are detailed methodologies for in vitro kinase assays targeting two common off-targets of benzamide-based inhibitors: SRC and p38 α .

In Vitro SRC Kinase Inhibition Assay

This protocol outlines a method to quantify the inhibitory effect of a test compound on SRC kinase activity.

Materials:

- Recombinant active c-Src kinase
- Substrate: Poly(Glu, Tyr) 4:1 peptide
- Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO

- ATP (Adenosine 5'-triphosphate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
- Detection Antibody: Phosphotyrosine-specific antibody (e.g., conjugated to HRP)
- Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
- Stop Solution: 100 mM EDTA
- 96-well high-binding capacity microplates
- Plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
- Assay Reaction:
 - Add 25 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
 - Add 25 µL of a solution containing the c-Src kinase and the poly(Glu, Tyr) substrate to each well.
 - Pre-incubate the plate at room temperature for 10 minutes.
 - Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
 - Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and Detection:
 - Stop the reaction by adding 25 µL of the stop solution to each well.
 - Wash the plate three times with wash buffer.

- Add 100 µL of the diluted phosphotyrosine-specific antibody to each well and incubate at room temperature for 60 minutes.
- Wash the plate three times with wash buffer.
- Add 100 µL of the appropriate substrate for the detection antibody (e.g., TMB for HRP) and incubate until color develops.
- Stop the color development with a stop solution and read the absorbance on a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

In Vitro p38 α Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

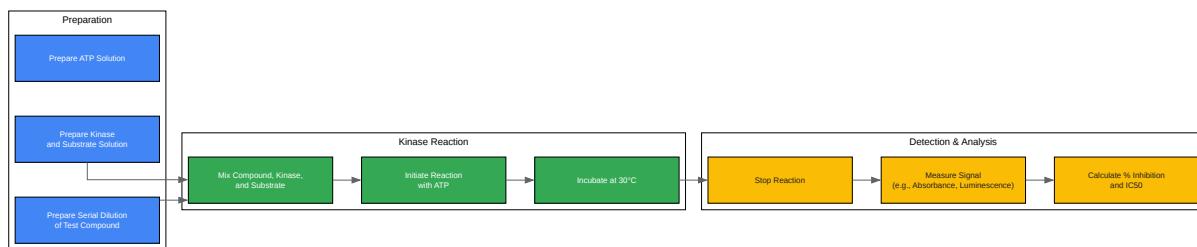
- Recombinant active p38 α kinase
- ATF2 (or other suitable p38 substrate)
- Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO
- ATP
- Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate-reading luminometer

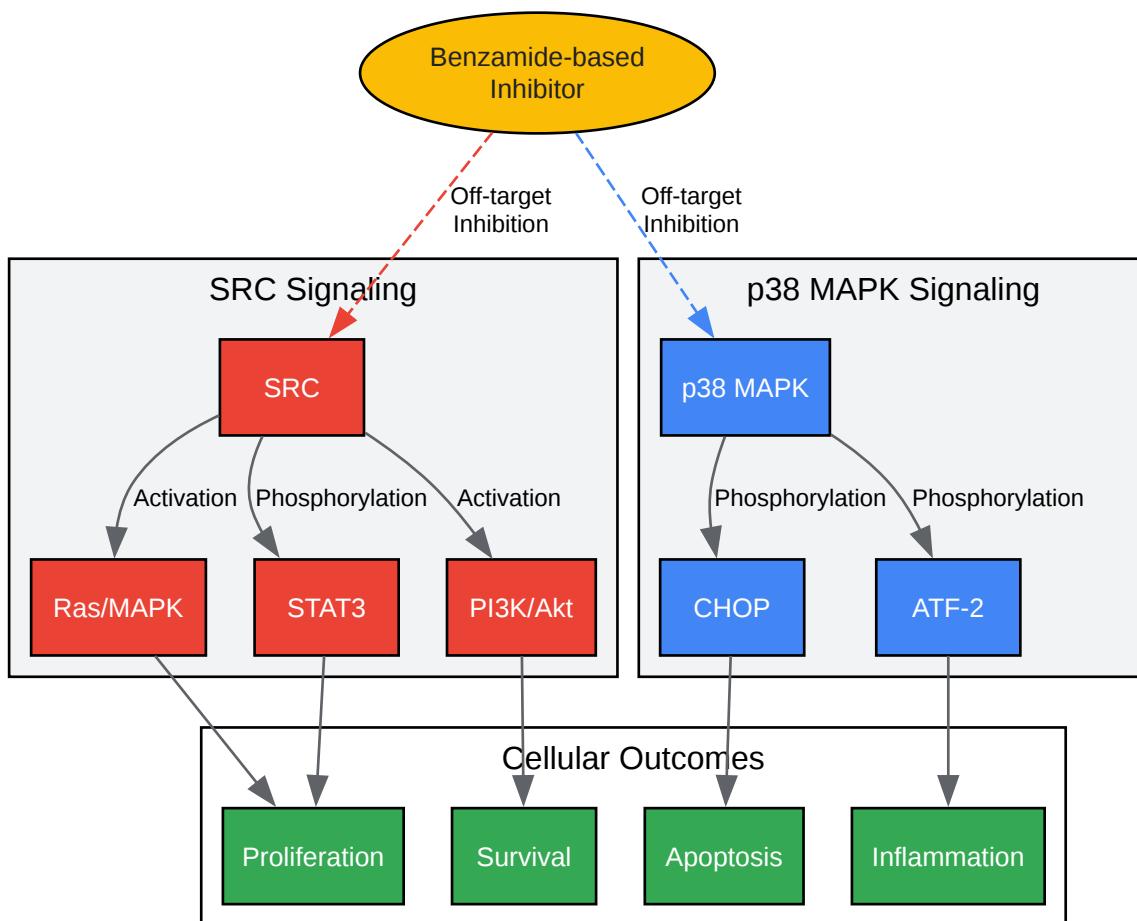
Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of the test compound in kinase assay buffer. Maintain a constant final DMSO concentration (e.g., 1%).
 - Prepare a solution of p38 α kinase in kinase assay buffer.
 - Prepare a substrate/ATP mix containing ATF2 and ATP in kinase assay buffer. The ATP concentration should be near the Km for p38 α .
- Kinase Reaction:
 - To the wells of a 384-well plate, add 1 μ L of the test compound dilution or DMSO.
 - Add 2 μ L of the p38 α kinase solution.
 - Add 2 μ L of the substrate/ATP mix to initiate the reaction.
 - Incubate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-GloTM Reagent to each well.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.[\[6\]](#)[\[7\]](#)

Mandatory Visualization

The following diagrams illustrate key concepts related to kinase inhibitor cross-reactivity and the experimental workflows used to assess it.





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